N-Acetyl-N'-phenylurea
Overview
Description
N-Acetyl-N'-phenylurea is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.192 g/mol . It is a derivative of urea, characterized by the presence of an acetyl group and a phenyl group attached to the urea moiety.
Mechanism of Action
Target of Action
N-Acetyl-N’-phenylurea, also known as 1-Acetyl-3-phenylurea, is a complex organic compound. It’s structurally related to n-phenylthiourea , which belongs to the class of organic compounds known as n-phenylthioureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a thiourea group .
Mode of Action
It’s used in the preparation of ureas by condensation of carbamates with amines .
Biochemical Pathways
For instance, NAC is a precursor of glutathione, a compound with anti-oxidant properties involved in the metabolism of xenobiotics, signal transduction, gene expression, regulation of the cell cycle, apoptosis, and synthesis of prostaglandin and leukotriene .
Pharmacokinetics
Studies on related compounds such as n-acetyl-cysteine (nac) show that after both single and multiple-dose administration, plasma concentration of nac increased rapidly, reaching a peak at approximately 10 h . Maximum plasma concentration and extent of exposure were higher after multiple doses than after a single dose .
Result of Action
It’s worth noting that related compounds such as n-acetyl-cysteine (nac) have been shown to have a variety of effects, including acting as a precursor of glutathione, a compound with anti-oxidant properties .
Action Environment
It’s known that the microbial metabolism of n,n-dimethyl-substituted phenylurea herbicides can generally be initiated by mono-n-demethylation .
Biochemical Analysis
Biochemical Properties
It is known that N-acetylated aromatic amino acids, a group to which N-Acetyl-N’-phenylurea belongs, are involved in various biochemical reactions . These compounds interact with a variety of enzymes, proteins, and other biomolecules, although the specific interactions of N-Acetyl-N’-phenylurea have not been extensively studied .
Cellular Effects
N-acetylated aromatic amino acids, including N-Acetyl-N’-phenylurea, are known to play roles in maintaining cellular structure and function
Molecular Mechanism
It is known that N-acetylated aromatic amino acids can influence enzyme activity and gene expression , but the specific binding interactions and molecular effects of N-Acetyl-N’-phenylurea have not been extensively studied.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and suitable for proteomics research
Metabolic Pathways
It is known that N-acetylated aromatic amino acids, including N-Acetyl-N’-phenylurea, are involved in tryptophan metabolism
Subcellular Localization
It is known that N-terminal acetylation, a modification that N-Acetyl-N’-phenylurea undergoes, does not generally determine substrate subcellular localization
Preparation Methods
N-Acetyl-N'-phenylurea can be synthesized through several methods. One common synthetic route involves the reaction of phenylurea with chloroacetyl chloride. This reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which upon further treatment with various substituted phenols, yields the final product .
Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and scalable, making it suitable for industrial production .
Chemical Reactions Analysis
N-Acetyl-N'-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert 1-acetyl-3-phenylurea into its reduced forms.
Substitution: It can undergo substitution reactions where the acetyl or phenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-Acetyl-N'-phenylurea has several scientific research applications:
Comparison with Similar Compounds
N-Acetyl-N'-phenylurea can be compared with other similar compounds, such as:
- 1-Ethyl-3-phenylurea
- 1-Allyl-3-phenylurea
- 1-Phenethyl-3-phenylurea
- 1-Cyclohexyl-3-phenylurea
These compounds share a similar urea backbone but differ in the substituents attached to the nitrogen atoms. The uniqueness of 1-acetyl-3-phenylurea lies in its specific acetyl and phenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(phenylcarbamoyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVBKFFZNPEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144509 | |
Record name | 1-Acetyl-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-03-4 | |
Record name | N-[(Phenylamino)carbonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-3-phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-3-phenylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetyl-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-3-phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLUREIDOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RQM063WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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